tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate is a synthetic organic compound with a complex structure It features a tert-butyl group, a methoxypyrimidinyl moiety, and a piperidinylmethyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxypyrimidinyl Group: This step involves the coupling of the piperidine derivative with a methoxypyrimidine compound under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxypyrimidinyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The methoxypyrimidinyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring and carbamate group may also contribute to the compound’s overall activity by enhancing binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate is unique due to the presence of the methoxypyrimidinyl group, which imparts specific chemical properties and potential biological activities. This distinguishes it from similar compounds that may have different substituents or structural features.
Properties
IUPAC Name |
tert-butyl N-[[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)17-9-12-6-5-7-20(10-12)13-8-14(22-4)19-11-18-13/h8,11-12H,5-7,9-10H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZESWLAGEWYTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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